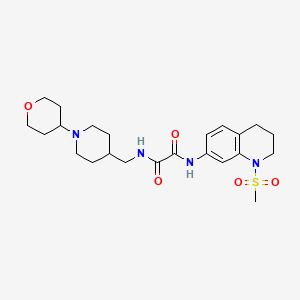![molecular formula C10H10ClN3OS B2543794 N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine CAS No. 478258-65-0](/img/structure/B2543794.png)
N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine” is a chemical compound with the CAS Number 478258-65-0. It is also known as 6-CHLORO-N-(2-FURYLMETHYL)-2-(METHYLSULFANYL)-4-PYRIMIDINAMINE .
Molecular Structure Analysis
The molecular weight of “N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine” is 209.63 . The InChI Code is 1S/C9H8ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13) .科学的研究の応用
Synthesis and Structural Analysis
Sulfinamide Mediated Asymmetric Synthesis : Chiral sulfinamides are prominent in stereoselective synthesis, particularly tert-butanesulfinamide, known for its use in asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These structures are key in numerous natural products and therapeutically relevant compounds (Philip et al., 2020).
Heterocyclic Aromatic Amines in Foods : Heterocyclic aromatic amines (HAAs) are of significant concern due to their probable carcinogenic nature. They are generated mainly in meat products during thermal processing. The review highlights the importance of food safety concerning HAAs, covering aspects from food processing, dietary intake, metabolism, and hazard control (Chen et al., 2020).
Role in Mammary Cancer : The review discusses experimental studies implicating food-derived heterocyclic amines (HAs), especially PhIP found in cooked meats, as etiologic agents in human breast cancer. It discusses the mammary carcinogenicity of these compounds in rodent models and the evidence of HA exposure in humans through cooked meats (Snyderwine, 1994).
Synthetic Route Exploration : The study investigates the reaction of chloral with substituted anilines leading to various intermediates and products like 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, revealing the versatility of amines in synthesis and the structural insights from high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).
Advanced Oxidation Processes for Degradation
- Degradation of Nitrogen-containing Compounds : A review emphasizes the need for advanced oxidation processes to mineralize resistant nitrogen-containing compounds like amino and azo compounds, prevalent in various industries. It discusses the efficiency of different advanced oxidation processes (AOPs) and the importance of process parameters in the degradation of these compounds (Bhat & Gogate, 2021).
Environmental and Health Impact
Toxicity of Chemical Warfare Agent Degradation Products : The review assesses the formation, fate, and toxicity of degradation products of chemical warfare agents, including various amines, in relation to environmental and occupational health. It examines their environmental persistence and mammalian and ecotoxicity (Munro et al., 1999).
Nitrogenous Disinfection By-products in Water : The paper reviews the occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, highlighting their higher genotoxicity and cytotoxicity compared to regulated DBPs and discussing the impact of water treatment processes on N-DBP formation (Bond et al., 2011).
Safety And Hazards
特性
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-16-10-13-8(11)5-9(14-10)12-6-7-3-2-4-15-7/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQTOIIMOFBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)
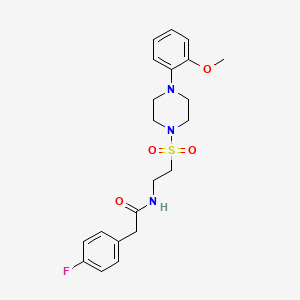
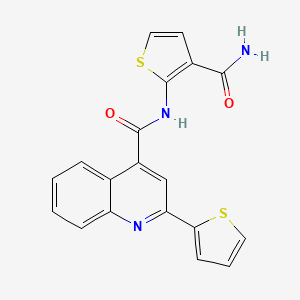
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)
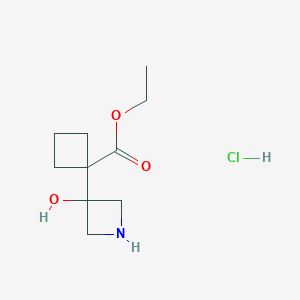
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)
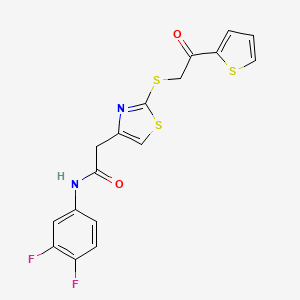
![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)
![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)
